molecular formula C22H40O4 B014103 Ethyl 11,14-Diepoxyeicosanoate CAS No. 355803-78-0

Ethyl 11,14-Diepoxyeicosanoate

Cat. No.: B014103
CAS No.: 355803-78-0
M. Wt: 368.5 g/mol
InChI Key: PEZIQWVKZYIKRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11,14-Diepoxyeicosanoate is synthesized through the epoxidation of eicosanoic acid derivatives. The process typically involves the reaction of eicosanoic acid with peracids or hydrogen peroxide in the presence of a catalyst such as formic acid or acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete epoxidation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts ensures the production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 11,14-Diepoxyeicosanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide rings under mild acidic or basic conditions.

Major Products Formed:

    Diols: Formed through the hydrolysis of the epoxide rings.

    Hydroxyl Derivatives: Resulting from reduction reactions.

    Substituted Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 11,14-Diepoxyeicosanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 11,14-Diepoxyeicosanoate involves its ability to undergo nucleophilic substitution reactions at the epoxide rings. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to the formation of covalent adducts. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 9,10-Diepoxyoctadecanoate
  • Ethyl 12,13-Diepoxyoctadecanoate
  • Ethyl 15,16-Diepoxyoctadecanoate

Comparison: Ethyl 11,14-Diepoxyeicosanoate is unique due to its specific epoxidation pattern at the 11 and 14 positions of the eicosanoic acid chain This distinct structure imparts unique chemical reactivity and biological activity compared to other diepoxidized fatty acid esters

Biological Activity

Ethyl 11,14-diepoxyeicosanoate is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N2O7
  • Molecular Weight : 352.34 g/mol
  • Purity : Typically around 95% .

This compound primarily acts as a protein crosslinker , targeting specific proteins such as antibodies. The compound's mechanism involves the formation of covalent bonds with amine and sulfhydryl groups in proteins, which can lead to enhanced stability and functionality of the modified proteins. This is particularly relevant in the development of bioconjugates for therapeutic applications .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects :
    • Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by modulating the production of inflammatory mediators in various cell types. This could be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Cellular Effects :
    • The compound has been shown to influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, studies have demonstrated that epoxidized fatty acids can affect the growth of certain cancer cell lines by inducing apoptosis .
  • Metabolic Pathways :
    • This compound is involved in metabolic pathways that convert eicosanoic acids into biologically active lipids. These metabolites can play crucial roles in cell signaling and homeostasis .

Case Study 1: In Vitro Analysis of Anti-inflammatory Activity

A study examining the effects of epoxidized fatty acids on human macrophages revealed that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility as an anti-inflammatory agent .

Case Study 2: Crosslinking Efficacy

In a laboratory setting, this compound was utilized to crosslink antibodies for targeted drug delivery systems. The modified antibodies displayed enhanced binding affinity to their respective antigens compared to unmodified counterparts, indicating improved therapeutic potential .

Research Findings

StudyFindings
Study on Eicosanoid MetabolismDemonstrated conversion of eicosa-11,14-dienoic acid into various trienoic acids in rat testes, highlighting metabolic pathways relevant to this compound .
Anti-inflammatory ActivityShowed significant reduction in cytokine levels in macrophages treated with epoxidized fatty acids .
Crosslinking ApplicationsEnhanced binding affinity of antibodies modified with this compound for targeted therapies .

Properties

IUPAC Name

ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZIQWVKZYIKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400001
Record name Ethyl 11,14-Diepoxyeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355803-78-0
Record name Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355803-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 11,14-Diepoxyeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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